molecular formula C16H20N2O2 B5399874 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]chromen-4-one

3-[(4-Methyl-1,4-diazepan-1-yl)methyl]chromen-4-one

Cat. No.: B5399874
M. Wt: 272.34 g/mol
InChI Key: HPUWJRMWLBSGIM-UHFFFAOYSA-N
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Description

3-[(4-Methyl-1,4-diazepan-1-yl)methyl]chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring, along with a 4-methyl-1,4-diazepane moiety attached via a methylene bridge. The unique structure of this compound makes it of interest in various fields of scientific research.

Properties

IUPAC Name

3-[(4-methyl-1,4-diazepan-1-yl)methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-17-7-4-8-18(10-9-17)11-13-12-20-15-6-3-2-5-14(15)16(13)19/h2-3,5-6,12H,4,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUWJRMWLBSGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]chromen-4-one typically involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the 4-Methyl-1,4-diazepane Moiety: The 4-methyl-1,4-diazepane moiety can be introduced via a nucleophilic substitution reaction. This involves the reaction of the chromen-4-one core with 4-methyl-1,4-diazepane in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methyl-1,4-diazepan-1-yl)methyl]chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazepane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

3-[(4-Methyl-1,4-diazepan-1-yl)methyl]chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate
  • 1-Ethylpiperidin-4-yl)acetic acid hydrate
  • 1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate

Uniqueness

3-[(4-Methyl-1,4-diazepan-1-yl)methyl]chromen-4-one is unique due to its specific combination of the chromen-4-one core and the 4-methyl-1,4-diazepane moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

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